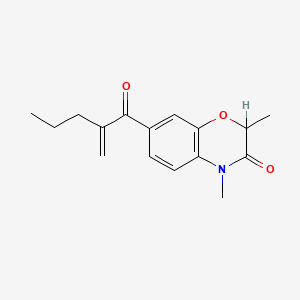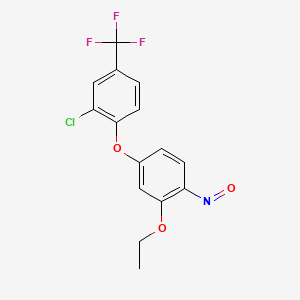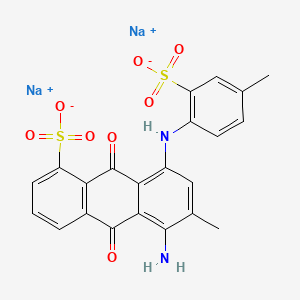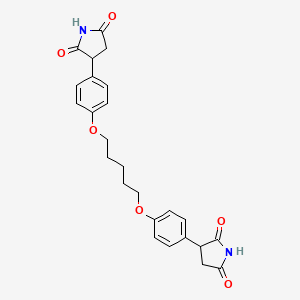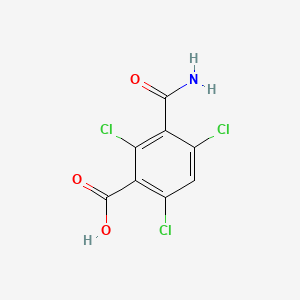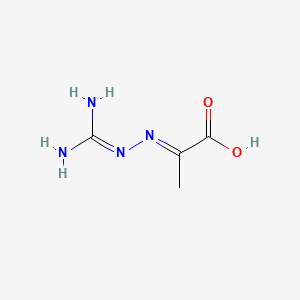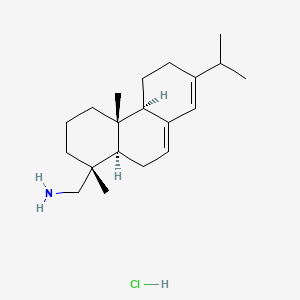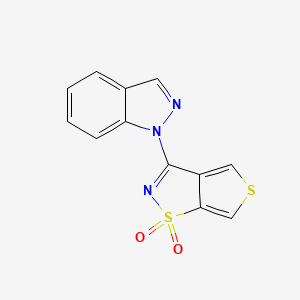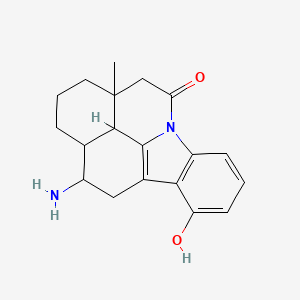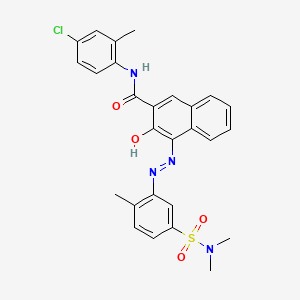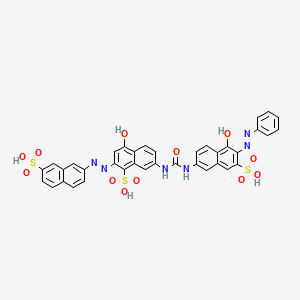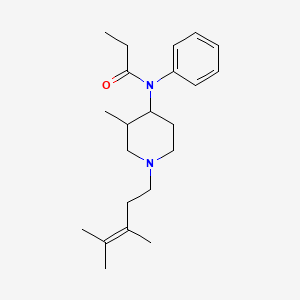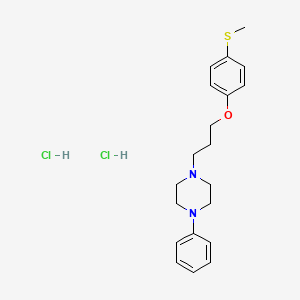
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, particularly due to their biological activity and ability to interact with various molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride, the synthetic route may involve the following steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate alkylating agents.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the (methylthio)phenoxy group: This can be done through nucleophilic substitution reactions where the piperazine derivative reacts with a (methylthio)phenoxypropyl halide.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives undergo various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of piperazine derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, piperazine compounds can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasites . The exact mechanism for Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride would depend on its specific structure and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler derivative with a wide range of applications in medicine and industry.
Cyclizine: An anti-vertigo agent containing a piperazine moiety.
Sildenafil: A drug used to treat erectile dysfunction, containing a piperazine ring.
Uniqueness
Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is unique due to its specific substituents, which confer distinct biological activity and chemical properties. Its combination of a phenyl group and a (methylthio)phenoxypropyl group makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
84344-42-3 |
|---|---|
Molekularformel |
C20H28Cl2N2OS |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
1-[3-(4-methylsulfanylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H26N2OS.2ClH/c1-24-20-10-8-19(9-11-20)23-17-5-12-21-13-15-22(16-14-21)18-6-3-2-4-7-18;;/h2-4,6-11H,5,12-17H2,1H3;2*1H |
InChI-Schlüssel |
HTXNCKSKMJGUTA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



